
Butyl 3-oxobutaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-oxobutaneperoxoate: is an organic peroxide compound that is used in various chemical processes. It is known for its ability to initiate polymerization reactions and is often used as a radical initiator in the production of polymers. The compound is characterized by its peroxide group, which is highly reactive and can decompose to form free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl 3-oxobutaneperoxoate can be synthesized through the reaction of butyl hydroperoxide with 3-oxobutanoic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction is carried out at low temperatures to prevent the decomposition of the peroxide group.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound. Safety measures are crucial during the production process due to the highly reactive nature of the peroxide group.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl 3-oxobutaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can oxidize other compounds, leading to the formation of new products.
Reduction: The compound can be reduced to form butyl 3-oxobutanoate.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to proceed.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of this compound.
Reduction: The major product is butyl 3-oxobutanoate.
Substitution: Substituted derivatives of this compound are formed.
Applications De Recherche Scientifique
Chemistry: Butyl 3-oxobutaneperoxoate is used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the chain reaction process.
Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to decompose and release active radicals that can interact with biological molecules.
Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. It is also used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of butyl 3-oxobutaneperoxoate involves the decomposition of the peroxide group to form free radicals. These free radicals can initiate chain reactions by reacting with other molecules. The molecular targets include unsaturated compounds, which can undergo polymerization or other chemical transformations upon interaction with the radicals.
Comparaison Avec Des Composés Similaires
Butyl hydroperoxide: Similar in structure but lacks the oxobutanoate group.
Methyl 3-oxobutaneperoxoate: Similar peroxide group but with a different alkyl chain.
Ethyl 3-oxobutaneperoxoate: Similar peroxide group but with a different alkyl chain.
Uniqueness: Butyl 3-oxobutaneperoxoate is unique due to its specific combination of the butyl group and the 3-oxobutanoate group, which provides distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
137314-71-7 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
butyl 3-oxobutaneperoxoate |
InChI |
InChI=1S/C8H14O4/c1-3-4-5-11-12-8(10)6-7(2)9/h3-6H2,1-2H3 |
Clé InChI |
FDVCVOYIOSFPBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOOC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


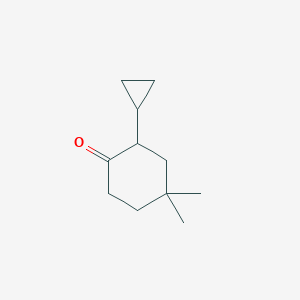
![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
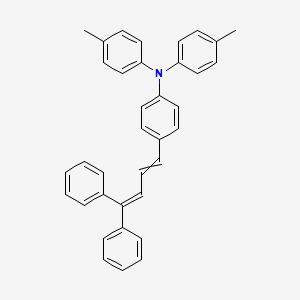
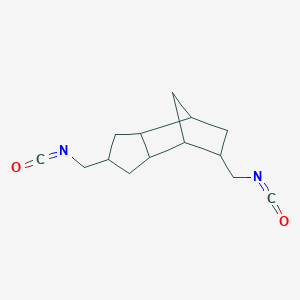
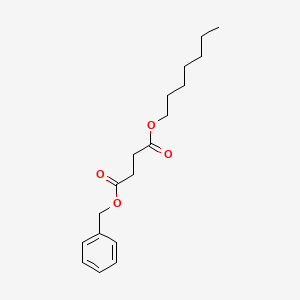


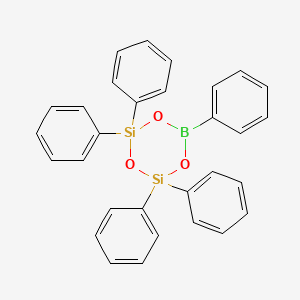
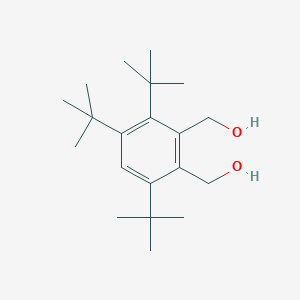
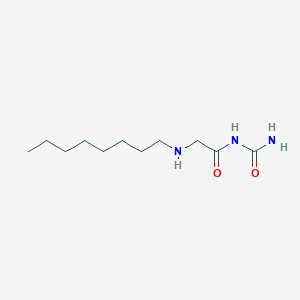
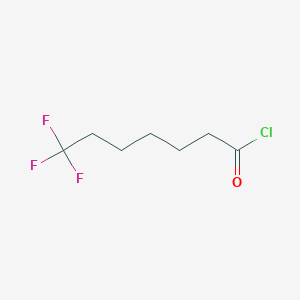
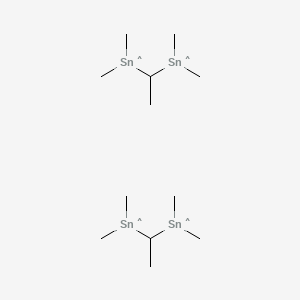
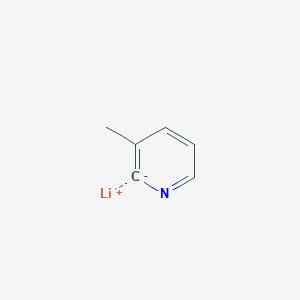
![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
